molecular formula C16H13FN2O2 B286707 N-(2-fluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

N-(2-fluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

Cat. No.: B286707
M. Wt: 284.28 g/mol
InChI Key: YEJKQWSJSHKWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, also known as FBPA, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. FBPA is a derivative of the benzisoxazole family and has been found to exhibit promising anticancer and antiviral properties.

Mechanism of Action

N-(2-fluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide exerts its anticancer and antiviral effects by inhibiting the activity of the proteasome. The proteasome is a large protein complex that plays a crucial role in the degradation of misfolded and damaged proteins. This compound binds to the catalytic site of the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins in cancer cells and viral particles. This accumulation triggers cell cycle arrest and apoptosis in cancer cells and disrupts the assembly and release of viral particles.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anticancer and antiviral effects in vitro and in vivo. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In viral particles, this compound disrupts the assembly and release of viral particles, leading to the inhibition of viral replication. This compound has also been found to have low toxicity and high selectivity towards cancer cells and viral particles, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for large-scale production. It has been extensively studied for its anticancer and antiviral properties, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. Its low solubility in water can make it difficult to work with, and its potency can vary depending on the cancer cell line or virus being studied.

Future Directions

N-(2-fluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has several potential future directions for research and development. One potential direction is to investigate its potential as a combination therapy with other anticancer or antiviral drugs. Another potential direction is to optimize its potency and selectivity towards cancer cells or viral particles. Additionally, the development of novel formulations or delivery systems could improve its solubility and efficacy. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising small molecule with potential therapeutic applications in cancer and viral infections. Its mechanism of action has been well studied, and it has been found to exhibit potent anticancer and antiviral effects in vitro and in vivo. Although there are some limitations to using this compound in lab experiments, its potential future directions make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide involves the reaction of 7-methyl-1,2-benzisoxazole-3-carboxylic acid with 2-fluoroaniline and acetic anhydride. The reaction is carried out in the presence of a catalyst such as triethylamine and yields this compound as a white solid with a purity of over 95%. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research and development.

Scientific Research Applications

N-(2-fluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the proteasome, which plays a crucial role in the degradation of misfolded and damaged proteins. This compound has also been found to have antiviral activity against a range of viruses, including HIV, influenza, and hepatitis C virus. This compound inhibits viral replication by disrupting the assembly and release of viral particles.

Properties

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(7-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H13FN2O2/c1-10-5-4-6-11-14(19-21-16(10)11)9-15(20)18-13-8-3-2-7-12(13)17/h2-8H,9H2,1H3,(H,18,20)

InChI Key

YEJKQWSJSHKWQS-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1ON=C2CC(=O)NC3=CC=CC=C3F

Canonical SMILES

CC1=C2C(=CC=C1)C(=NO2)CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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